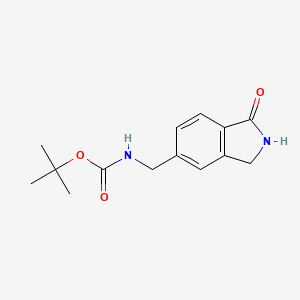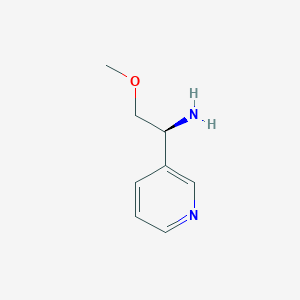
2-(Oxolan-2-yl)morpholine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)morpholine typically involves the reaction of morpholine with tetrahydrofuran under specific conditions. One common method includes the use of a coupling reaction followed by cyclization . For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, undergoing a sequence of coupling, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Petasis three-component coupling reaction, which includes glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Oxolan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction can produce tetrahydrofuran derivatives .
科学的研究の応用
2-(Oxolan-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(Oxolan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the tetrahydrofuran ring.
Tetrahydrofuran: A simpler analog without the morpholine ring.
Oxazoline: Another heterocyclic compound with a similar structure but different functional groups.
Uniqueness
2-(Oxolan-2-yl)morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
特性
IUPAC Name |
2-(oxolan-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNFOCRCHIYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)


